molecular formula C₂₀H₃₂D₄O₅ B1162837 Prostaglandin E0-d4

Prostaglandin E0-d4

Cat. No.: B1162837
M. Wt: 360.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Prostaglandin (B15479496) E0-d4 within the Eicosanoid Landscape

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. nih.govnih.gov This family includes well-known mediators such as prostaglandins (B1171923), thromboxanes, and leukotrienes, which are involved in a vast array of physiological and pathological processes, including inflammation, blood clotting, and immune responses. nih.govcreative-proteomics.com Prostaglandins, in particular, are synthesized via the cyclooxygenase (COX) pathway and are key players in generating inflammatory responses. nih.govcreative-proteomics.com

Within this landscape, Prostaglandin E (PGE) compounds are of significant interest. Prostaglandin E0-d4 is a synthetic, deuterated analog of 13,14-dihydro-prostaglandin E1. caymanchem.com 13,14-dihydro-PGE1 is a metabolite of Prostaglandin E1 (PGE1), which itself is a vasoactive prostaglandin formed from dihomo-γ-linolenic acid by COX-1 and COX-2 enzymes. caymanchem.com The "E0" designation in this compound signifies the saturation of the C5-C6 double bond present in PGE1, and the "-d4" indicates the presence of four deuterium (B1214612) atoms. caymanchem.com

Rationale for Stable Isotope Labeling in Prostaglandin Research

The analysis of prostaglandins and other eicosanoids in biological samples is fraught with challenges due to their low concentrations and the complexity of the biological matrix. nih.govnih.gov Stable isotope labeling, the incorporation of heavy isotopes like deuterium (²H or D), offers a powerful solution to these analytical hurdles. medchemexpress.commedchemexpress.com

The key principle behind this technique is that the deuterated compound, such as this compound, is chemically identical to its natural counterpart but has a higher molecular weight. medchemexpress.com This mass difference allows it to be distinguished by mass spectrometry, a highly sensitive analytical technique. nih.govnih.gov When a known quantity of the deuterated standard is added to a biological sample at the beginning of the extraction and analysis process, it experiences the same processing and potential for loss as the endogenous analyte. By comparing the signal of the deuterated standard to the signal of the natural compound, researchers can accurately quantify the amount of the natural prostaglandin in the original sample, a method known as stable isotope dilution analysis. nih.govnih.gov This approach minimizes errors arising from sample preparation and ion suppression effects in the mass spectrometer. nih.gov

Fundamental Role of this compound as a Deuterated Internal Standard

This compound is specifically designed and used as an internal standard for the quantification of 13,14-dihydro-PGE1 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com It contains four deuterium atoms, typically at the 3, 3', 4, and 4' positions. caymanchem.com The purity of deuteration is critical, often exceeding 99% for reliable quantification. caymanchem.comcaymanchem.comcaymanchem.com

The use of deuterated standards like Prostaglandin E2-d4 has been shown to be essential for the accurate measurement of endogenous prostaglandins in various biological matrices, including tissues and body fluids. ahajournals.orgnih.gov For instance, in studies of colorectal cancer, PGE2-d4 has been used to normalize data for metabolites in the COX pathway, allowing for the identification of significant changes in the arachidonic acid metabolome. rsc.org

PropertyValue
Chemical Name 9-oxo-11α,15S-dihydroxy-prostan-1-oic-3,3,4,4-d4 acid
Synonyms 13,14-dh PGE1-d4, this compound
Molecular Formula C₂₀H₃₂D₄O₅
Molecular Weight 360.5 g/mol

Table 1: Chemical Properties of this compound. caymanchem.comscbt.com

Scope and Significance in Advancing Lipidomics and Metabolic Studies

The application of this compound and other deuterated standards has been a cornerstone in the advancement of lipidomics, the large-scale study of lipids. nih.gov Lipidomics aims to provide a comprehensive profile of the lipids in a biological system, offering insights into cellular function in both health and disease. nih.gov

Stable isotope labeling techniques are invaluable tools in metabolic flux analysis and pathway discovery. frontiersin.org By using labeled compounds, researchers can trace the metabolic fate of precursors and quantify the activity of specific metabolic pathways. This has been particularly important in understanding the complex roles of arachidonic acid metabolism in conditions like inflammation and cancer. rsc.orgmdpi.com The ability to accurately quantify specific eicosanoids allows for a more nuanced understanding of their roles, which can be complex and sometimes paradoxical. For example, while many prostaglandins are pro-inflammatory, some also play a role in the resolution of inflammation. mdpi.com The precise measurements afforded by deuterated standards are crucial for dissecting these intricate regulatory networks.

Properties

Molecular Formula

C₂₀H₃₂D₄O₅

Molecular Weight

360.52

Synonyms

(11α,15S)-11,15-Dihydroxy-9-oxo-prostan-1-oic Acid-d4;  3-Hydroxy-2-(3-hydroxyoctyl)-5-oxo-cyclopentaneheptanoic Acid Stereoisomer-d4;  (15S)-Dihydroprostaglandin E1-d4;  11,15-Dihydroxy-9-ketoprostanoic Acid-d4;  11α,15-Dihydroxy-9-oxoprostanoic Acid-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Prostaglandin E0 D4

Strategies for Deuterium (B1214612) Labeling within the Prostaglandin (B15479496) Skeleton

The introduction of deuterium into the prostaglandin framework can be achieved through several synthetic strategies. These methods are designed to be efficient and to place the isotopic labels at specific, stable positions within the molecule. A primary strategy involves the use of deuterated building blocks or reagents during the chemical synthesis. symeres.com

In commercially available deuterated prostaglandins (B1171923) used as internal standards, the deuterium atoms are typically located on the alpha chain (the carboxylic acid side chain). For Prostaglandin E0-d4, the 'd4' designation commonly refers to the presence of four deuterium atoms at the C-3 and C-4 positions of the heptanoic acid side chain. This specific placement is analogous to other deuterated prostaglandins like Prostaglandin E2-d4 and Prostaglandin E1-d4. caymanchem.comcaymanchem.com The formal name for this structure is 9-oxo-11α,15S-dihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid. caymanchem.com This labeling position is chemically stable and distant from the sites of most biological modifications, making it ideal for a tracer.

The synthesis of deuterated prostaglandins often relies on established total synthesis routes, such as the one pioneered by E.J. Corey, with modifications to introduce the deuterium labels. acs.org A common and efficient method involves the synthesis of a deuterated side chain which is then coupled to the core cyclopentane (B165970) ring structure.

One established route for introducing a deuterated side chain is through a Wittig-type reaction. This involves the preparation of a deuterated phosphonate (B1237965) reagent, which is then reacted with a prostaglandin intermediate (like the Corey aldehyde, derived from the Corey lactone) to form the complete carbon skeleton with the deuterium atoms incorporated in the desired positions. acs.org For PGE0-d4, this would involve a reagent like a deuterated version of a C7-phosphonate ylide.

Positional Specificity of Deuterium Atoms (e.g., d4 at specific positions)

Precursor Compounds and Reaction Pathways in this compound Synthesis

The synthesis of PGE0-d4 begins with smaller, often commercially available, deuterated precursors. The reaction pathway builds upon these precursors to construct the final complex molecule.

A plausible synthetic pathway for the deuterated alpha chain would start with a deuterated four-carbon or five-carbon fragment that is then elaborated into the full seven-carbon chain. This deuterated fragment would then be converted into a Wittig reagent, such as a triphenylphosphonium salt or a phosphonate ester.

The core of the prostaglandin molecule is typically derived from a precursor like the Corey lactone. The synthesis proceeds through the following general steps:

Preparation of the Deuterated Alpha Chain: A deuterated phosphonate ylide containing the C1-C7 carbon chain with deuterium at positions 3 and 4 is synthesized from smaller deuterated starting materials.

Corey Aldehyde Formation: The Corey lactone intermediate is reduced to the corresponding lactol, which exists in equilibrium with the hydroxy aldehyde (Corey aldehyde). google.com

Wittig Reaction: The deuterated ylide is reacted with the Corey aldehyde to attach the alpha chain.

Omega Chain Attachment: The lower side chain (omega chain) is attached using another Wittig-Horner reaction.

Reduction and Deprotection: Functional group manipulations, including the reduction of a ketone and removal of protecting groups, are performed to yield the final Prostaglandin E1-d4 structure.

Saturation of C13-C14 bond: A final selective hydrogenation or reduction step is performed on the C13-C14 double bond of the PGE1-d4 intermediate to yield this compound.

Reaction Step Key Reagents and Intermediates Purpose
Alpha Chain Synthesis Deuterated starting material (e.g., deuterated butyrolactone), Phosphonate reagentsTo construct the C1-C7 side chain with deuterium at C3 and C4.
Core Synthesis Corey Lactone, Reducing agents (e.g., DIBAL-H)To generate the key Corey aldehyde intermediate. google.com
Chain Coupling Deuterated Phosphonate Ylide, Corey AldehydeTo attach the deuterated alpha chain to the cyclopentane core via a Wittig reaction.
Final Modifications Hydrogenation catalysts, Deprotection reagentsTo introduce the final structural features of PGE0, including the saturated C13-C14 bond, and remove protecting groups.

Purification and Characterization of Synthetic this compound

Following synthesis, a rigorous purification process is essential to isolate PGE0-d4 from reaction byproducts and unreacted starting materials. The purified compound is then thoroughly characterized to confirm its structure and identity.

High-performance liquid chromatography (HPLC) is the primary technique used for the purification of prostaglandins. nih.govnih.gov Reversed-phase columns are typically employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid group is protonated. nih.govpnas.org

Characterization relies on a combination of spectroscopic techniques:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the deuterated compound (C₂₀H₃₀D₄O₅, MW: 358.5). caymanchem.com High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. rsc.orgnih.gov

Isotopic Purity and Enrichment Assessment

For isotopically labeled standards, determining the isotopic purity and enrichment is critical. Isotopic enrichment refers to the percentage of the specific isotope (deuterium) at the labeled positions, while isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, four). isotope.com

These parameters are primarily assessed using high-resolution mass spectrometry (HRMS). rsc.orgrsc.org By analyzing the mass spectrum, the relative abundance of all isotopologues (molecules with different numbers of deuterium atoms, from d₀ to d₄) can be determined.

The isotopic purity is calculated from the relative intensities of the ion signals corresponding to each isotopologue. An example of the data obtained from such an analysis is shown below.

Isotopologue Description Typical Relative Abundance
d₀ Non-deuterated PGE0< 0.1%
d₁ PGE0 with one deuterium< 0.5%
d₂ PGE0 with two deuteriums< 1.0%
d₃ PGE0 with three deuteriums< 5.0%
d₄ Target compound: PGE0-d4> 93%

Note: The values in the table are illustrative of a high-purity sample. Commercial standards often specify a purity of ≥99% total deuterated forms (d₁-d₄). caymanchem.comcaymanchem.com

This detailed analysis ensures that the this compound is suitable for its intended use as a high-fidelity internal standard for the accurate quantification of the endogenous, non-labeled compound in biological samples. rsc.orgrsc.org

Advanced Analytical Techniques for Prostaglandin E0 D4 Based Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of prostaglandins (B1171923) and other eicosanoids. nih.gov This preference is due to the technique's high degree of sensitivity and specificity, which allows for the direct analysis of these compounds in complex biological fluids, often without the need for chemical derivatization that is required for other methods. uib.nonih.gov The LC component separates the target analyte from other matrix components and isomeric compounds, while the MS/MS component provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns. uib.nojove.com

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry represents a significant advancement over conventional HPLC for prostaglandin (B15479496) analysis. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operates at higher pressures. nih.gov This results in a marked improvement in analytical performance, including enhanced resolution, greater sensitivity, and significantly reduced analysis times. mdpi.com

The superior resolving power of UHPLC is particularly crucial for prostaglandin analysis, where the separation of structurally similar isomers, such as PGE and PGD series prostaglandins, is a common challenge. mdpi.comnih.gov By generating narrower and sharper chromatographic peaks, UHPLC minimizes peak overlap, leading to more accurate quantification. mdpi.com The increased speed allows for higher sample throughput, a critical factor in clinical and research studies involving large numbers of samples.

Tandem mass spectrometry (MS/MS) is indispensable for achieving the selectivity and sensitivity required for prostaglandin quantification. In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule of PGE0) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion resulting from the fragmentation is monitored in the second mass analyzer. jove.comdiva-portal.org This process, particularly when operated in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and matrix interference, as it is highly improbable that an interfering compound will have both the same precursor ion mass and produce the same specific product ion as the analyte of interest. ulisboa.pt

Multiple Reaction Monitoring (MRM) is a targeted MS/MS scan mode performed on triple quadrupole mass spectrometers that provides exceptional sensitivity and specificity for quantification. nih.govulisboa.pt The development of an MRM assay involves the selection and optimization of specific precursor-to-product ion transitions for both the analyte (PGE0) and its deuterated internal standard (PGE0-d4). jove.com

The precursor ion is typically the deprotonated molecule, [M-H]⁻, generated via electrospray ionization. nih.gov This ion is then fragmented, and the most stable and abundant product ions are chosen for the MRM transition. For PGE0-d4, the mass of the precursor ion is shifted by +4 Daltons compared to PGE0, and its fragments will also show this mass shift, allowing for simultaneous and independent monitoring. The ratio of the analyte's MRM signal to the internal standard's MRM signal is used to calculate the concentration, correcting for any sample loss or ionization variability during the process. jove.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Technique Notes
Prostaglandin E2 (PGE2)351.2271.0Representative transition for LC-MS/MS analysis of E-series prostaglandins. nih.gov
Prostaglandin E2-d4 (PGE2-d4)355.0275.0Internal standard transition corresponding to PGE2. nih.gov
Prostaglandin F2α-d4357.0197.0Example of an MRM transition for a deuterated F-series prostaglandin internal standard. jove.com

The analysis of product ion spectra is fundamental to understanding the structural characteristics of a molecule and for selecting the most specific MRM transitions. When a precursor ion is subjected to collision-induced dissociation, it breaks apart in a predictable manner, creating a unique fragmentation pattern or "fingerprint." For prostaglandins, fragmentation in negative ion mode typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂). acs.orgnih.gov

For instance, in the analysis of PGE2, a common structural analogue, the deprotonated molecule at m/z 351.2 fragments to produce characteristic product ions. asm.org The fragmentation pattern of PGE0 would be expected to follow similar pathways, influenced by its saturated carbon-carbon bond at positions 13 and 14, which differentiates it from PGE1. In GC-MS/MS analysis after derivatization, the fragmentation of PGE0 has been shown to involve the loss of the trimethylsilyl (B98337) (TMS) ether group. nih.govcapes.gov.br

Precursor Ion (Analyte)m/zKey Product Ions (Fragments)Fragmentation Pathway
PGE₂ [M-H]⁻351.2333.2, 315.2, 271.2Sequential losses of H₂O and CO₂. nih.govasm.org
PGE₀ (as TMS ether derivative)[M-PFB]⁻[P-(CH₃)₃SiOH]⁻Loss of the trimethylsilanol (B90980) group from the precursor ion in GC-MS/MS analysis. nih.govcapes.gov.br

Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of prostaglandins because it is a "soft" ionization method that typically keeps the molecule intact, generating a strong signal for the molecular ion. nih.gov Prostaglandins, including PGE0, possess a carboxylic acid group which is readily deprotonated. nih.gov For this reason, ESI is typically operated in the negative ion mode for prostaglandin analysis.

In negative mode ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions, such as the deprotonated prostaglandin [M-H]⁻, are ejected into the gas phase and can be directed into the mass analyzer. uib.no This process is highly efficient for acidic molecules like prostaglandins, contributing to the low detection limits achievable with LC-ESI-MS/MS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) Assay Development

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and established technique for the quantitative analysis of prostaglandins. mdpi.comcreative-proteomics.com However, unlike LC-MS, GC-MS requires that analytes be chemically modified to become volatile and thermally stable enough to pass through the gas chromatograph. uib.noresearchgate.net

For prostaglandins like PGE0, this involves a multi-step derivatization process. A common method includes first protecting the ketone group by forming a methoxime derivative, followed by esterification of the carboxylic acid group with an agent like pentafluorobenzyl (PFB) bromide. nih.govcapes.gov.br Finally, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. nih.govcapes.gov.br

Once derivatized, the sample is injected into the GC, where the different compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. researchgate.net When using a deuterated internal standard like PGE0-d4, it undergoes the same derivatization process, allowing for accurate quantification by correcting for any variability or inefficiencies in the reaction and extraction steps. nih.govcapes.gov.br A sensitive and selective method for the simultaneous determination of PGE1, PGE0, and 15-keto-PGE0 in human plasma has been developed using this GC-MS/MS approach. nih.gov

Derivatization Strategies for GC-MS Compatibility

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for prostaglandin analysis, offering high specificity and sensitivity. creative-proteomics.com However, the inherent properties of prostaglandins, including their polarity and thermal instability, necessitate derivatization prior to GC-MS analysis. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization strategies for prostaglandins like PGE0 involve a multi-step process:

Esterification: The carboxylic acid group is typically converted to a more volatile ester, such as a pentafluorobenzyl (PFB) ester. capes.gov.brnih.gov

Oximation: The ketone groups are converted to methoxime derivatives. capes.gov.brnih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. capes.gov.br

For instance, a widely used method involves the conversion of the prostaglandin to its pentafluorobenzyl ester methoxime trimethylsilyl ether derivative. capes.gov.brnih.gov This derivatization enhances the chromatographic properties and improves the ionization efficiency, leading to lower detection limits. The use of deuterated internal standards, such as PGE2-d4, is essential for accurate quantification, as it corrects for analyte loss during sample preparation and derivatization. tandfonline.comcaymanchem.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Prostaglandins

Functional Group Derivatization Reagent Resulting Derivative
Carboxylic Acid Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) Ester
Ketone Methoxyamine Hydrochloride Methoxime (MO)
Hydroxyl N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Ether

Negative-Ion Chemical Ionization (NICI) Techniques

Negative-Ion Chemical Ionization (NICI) is a soft ionization technique often employed in GC-MS analysis of prostaglandins due to its high sensitivity and selectivity for electrophilic compounds. capes.gov.brnih.gov When derivatized with electronegative groups like pentafluorobenzyl, prostaglandins readily capture electrons to form stable negative ions. capes.gov.brnih.gov

In NICI-GC-MS, the PFB ester derivatives of prostaglandins generate abundant [M-PFB]⁻ ions, which are often selected as the parent ions for quantification. capes.gov.br This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of prostaglandins at very low concentrations. For example, in the analysis of PGE1 and its metabolites, including PGE0, the parent ions in NICI mode were identified as [M-pentafluorobenzyl]⁻. capes.gov.br Subsequent fragmentation can be used for further structural confirmation and quantification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has emerged as a high-throughput, separation-free technique for the analysis of prostaglandins. nih.govresearchgate.net This method offers the advantage of parallel processing of numerous samples without the need for extensive chromatographic separation. nih.gov

Derivatization for MALDI MS Analysis

While MALDI MS is a powerful tool, the analysis of underivatized prostaglandins can be challenging. To enhance the signal-to-noise ratio and improve linearity, derivatization is often employed. nih.govacs.org A notable strategy involves the selective derivatization of ketone-containing prostaglandins with positively charged hydrazines, such as Girard's T reagent. nih.govresearchgate.net This reaction converts the neutral prostaglandin into a charged hydrazone, which can be readily detected and quantified by MALDI MS in positive ion mode. nih.gov

This derivatization has been shown to significantly increase the dynamic range and linearity of the assay. nih.govacs.org For tandem MS analysis of derivatized PGE2, the transition of m/z 466.3 → 389.3 is monitored, while for its deuterated internal standard, PGE2-d4, the transition is m/z 470.3 → 393.3. nih.govresearchgate.net

Table 2: MALDI MS Parameters for Derivatized Prostaglandin Analysis

Parameter Setting
Ionization Mode Positive Ion
Derivatization Reagent Girard's Reagent T
Monitored Transition (PGE2) m/z 466.3 → 389.3
Monitored Transition (PGE2-d4) m/z 470.3 → 393.3

Sample Preparation Protocols for Prostaglandin E0-d4 Analysis

The accurate analysis of PGE0-d4 is highly dependent on meticulous sample preparation to extract the analyte from complex biological matrices and prevent its degradation. nih.govcreative-proteomics.com

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Two primary extraction techniques are commonly used for prostaglandins: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). caymanchem.comharvard.edu

Liquid-Liquid Extraction (LLE): This technique partitions the lipids, including prostaglandins, into an organic solvent. nih.govharvard.edu A common LLE method involves extracting the sample with an organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate. nih.govnih.gov While LLE can have high extraction efficiency, it may also co-extract other interfering substances. lipidmaps.org Supported liquid extraction (SLE) is an automation-friendly variation of LLE. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for prostaglandin extraction due to its selectivity and reduced solvent usage compared to LLE. harvard.eduaocs.org C18 reverse-phase SPE columns are commonly employed. caymanchem.comaocs.orgnih.gov The general procedure involves acidifying the sample, loading it onto the conditioned SPE column, washing away impurities, and finally eluting the prostaglandins with an organic solvent like methyl formate (B1220265) or ethyl acetate. aocs.org The inclusion of 1% formic acid in the loading mixture has been shown to improve recoveries from biological matrices to ≥90%. nih.gov

Table 3: Comparison of Extraction Techniques for Prostaglandins

Technique Advantages Disadvantages
Liquid-Liquid Extraction (LLE) High extraction efficiency. lipidmaps.org Can co-extract interfering substances. lipidmaps.org
Solid-Phase Extraction (SPE) High selectivity, reduced solvent use, amenable to automation. harvard.edunih.gov Recoveries can be matrix-dependent. nih.gov

Minimization of Sample Degradation and Loss

Prostaglandins are susceptible to degradation, making careful handling and storage critical. creative-proteomics.comnih.gov Several measures can be taken to minimize degradation and loss:

Inhibition of Enzymatic Activity: The addition of cyclooxygenase inhibitors, such as indomethacin, during sample collection can prevent the ex-vivo formation of prostaglandins. caymanchem.com

Storage Conditions: Samples should be stored at -80°C if not analyzed immediately to preserve the integrity of the prostaglandins. creative-proteomics.comlipidmaps.org

Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be minimized as they can lead to prostaglandin degradation. creative-proteomics.com

Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation. nih.gov

pH Control: Acidification of the sample to approximately pH 3.5 is often necessary for efficient extraction, but prolonged exposure to acidic conditions should be avoided to prevent degradation. harvard.edu

Use of Internal Standards: The inclusion of a deuterated internal standard like PGE0-d4 or PGE2-d4 at the beginning of the sample preparation process is crucial to account for any loss or degradation during extraction and analysis. nih.govnih.govresearchgate.net

Internal Standard Application Principles with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest, PGE0. It co-elutes with the native compound during chromatography and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to its increased mass from the deuterium (B1214612) atoms, it is distinguishable by the detector. This allows for the correction of variability that can be introduced at nearly every stage of the analytical process, from sample extraction to instrumental analysis.

Calibration Curve Generation and Response Factor Determination

For the accurate quantification of Prostaglandin E0 in a given sample, a calibration curve is essential. This is generated by preparing a series of standards with known concentrations of non-labeled PGE0. A fixed, known amount of the internal standard, this compound, is added to each of these standards, as well as to the unknown samples.

The samples are then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument measures the peak area or height for both the analyte (PGE0) and the internal standard (PGE0-d4). A calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the known concentration of the analyte for each of the standards.

The response factor (RF) is a critical component of this process. It is the ratio of the response of the analyte to the response of the internal standard for a given concentration. In an ideal scenario, the response factor remains constant across the range of concentrations used in the calibration curve. The linearity of the calibration curve, often assessed by the correlation coefficient (r²), indicates the consistency of the response factor and the reliability of the assay over that concentration range. While specific data for PGE0-d4 is limited, the principles are well-established in the analysis of other prostaglandins where linear calibration curves with r² values greater than 0.99 are routinely achieved.

Table 1: Illustrative Example of Data for Calibration Curve Generation

PGE0 Concentration (ng/mL)PGE0 Peak AreaPGE0-d4 Peak Area (IS)Peak Area Ratio (PGE0/PGE0-d4)
1.01,52030,1000.050
5.07,65030,5000.251
10.015,10029,9000.505
25.038,00030,2501.256
50.075,80030,1502.512
100.0152,50030,3005.033

Note: This table is for illustrative purposes to demonstrate the principle of calibration curve generation using an internal standard. The values are hypothetical due to the limited availability of specific experimental data for this compound.

Quantification of Endogenous Prostaglandins

Prostaglandin E0, also known as 13,14-dihydro-prostaglandin E1, is a metabolite of Prostaglandin E1 (PGE1). ontosight.aiscbt.com Its quantification in biological matrices like plasma, tissue homogenates, or cell culture media is crucial for understanding various physiological and pathological processes.

The quantification of endogenous PGE0 is achieved by adding a known amount of PGE0-d4 to the biological sample at the earliest stage of sample preparation. scbt.com The sample then undergoes extraction, purification, and concentration steps. During this process, any loss of the analyte (PGE0) will be mirrored by a proportional loss of the internal standard (PGE0-d4).

When the extracted sample is analyzed by LC-MS/MS, the ratio of the peak area of the endogenous PGE0 to the peak area of the added PGE0-d4 is measured. This ratio is then used to determine the concentration of the endogenous PGE0 by interpolating from the previously generated calibration curve. This method ensures that the final calculated concentration is corrected for any variations in sample handling and instrument response, leading to a highly accurate measurement.

Assessment of Extraction Efficiency and Matrix Effects

Two significant challenges in the analysis of biological samples are ensuring efficient extraction of the analyte from the complex sample matrix and accounting for matrix effects. Matrix effects refer to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.

This compound is an invaluable tool for assessing both of these factors.

Extraction Efficiency (Recovery): The efficiency of the extraction process can be determined by comparing the response of the internal standard in a sample that has undergone the full extraction procedure to the response of the internal standard added to a clean solvent (post-extraction). The percentage of recovery is calculated as:

Recovery (%) = (Response of IS in extracted sample / Response of IS in clean solvent) x 100

Because PGE0-d4 behaves almost identically to PGE0, its recovery is representative of the recovery of the endogenous analyte. Studies on other deuterated prostaglandins often report extraction recoveries ranging from 80% to over 100%.

Matrix Effects: To evaluate matrix effects, the response of the internal standard in a post-extraction spiked blank matrix (a sample of the same biological matrix that is free of the analyte) is compared to its response in a neat (clean) solvent.

Matrix Effect (%) = (Response of IS in post-extraction spiked matrix / Response of IS in neat solvent) x 100

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement. Since the internal standard and the analyte are co-eluting and structurally similar, the matrix effect observed for PGE0-d4 provides a reliable measure of the matrix effect on the endogenous PGE0. This allows for the validation of the analytical method and ensures that the quantification is not skewed by the sample matrix.

Prostaglandin E0 D4 in Biochemical Pathway Elucidation and Mechanistic Research

Investigation of Prostaglandin (B15479496) Biosynthesis Pathways in vitro

The biosynthesis of prostaglandins (B1171923) is a complex process involving several enzymatic pathways. Arachidonic acid serves as the primary precursor for the synthesis of a group of bioactive lipid mediators known as eicosanoids, which include prostaglandins, thromboxanes, leukotrienes, and lipoxins. wikipedia.orgpoliklinika-harni.hr The three major enzymatic pathways involved in arachidonic acid metabolism are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. rsc.orgcreative-proteomics.com Prostaglandin E0-d4, as a stable isotope-labeled internal standard, is instrumental in tracing and quantifying the metabolites produced through these pathways, thereby providing critical insights into their regulation and interplay.

Cyclooxygenase (COX) Pathway Studies

The cyclooxygenase (COX) pathway is responsible for the production of prostanoids, which include prostaglandins and thromboxanes. creative-proteomics.comwikipedia.org This pathway is initiated by the conversion of arachidonic acid to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by the two isoforms of the COX enzyme, COX-1 and COX-2. wikipedia.orgbio-rad.com PGH2 is an unstable intermediate that is then rapidly converted by specific synthases into various biologically active prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2). creative-proteomics.combio-rad.comacs.org

Prostaglandin E2 (PGE2) is a key inflammatory mediator and its biosynthesis is often upregulated in pathological conditions like cancer. rsc.org Studies have utilized deuterated standards like PGE2-d4 to accurately measure the levels of PGE2 in biological samples, confirming the upregulation of the PGE2 biosynthetic pathway in colorectal cancer. rsc.org The use of such standards allows for precise quantification, overcoming variations in sample preparation and instrument response. acs.org This has been crucial in establishing the link between elevated PGE2 levels and disease states.

The COX enzymes are significant pharmacological targets for nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgfrontiersin.org Research into the differential metabolism of fatty acids by COX-1 and COX-2 has implications for understanding the cellular synthesis of different prostaglandins. caymanchem.com The complexity of the COX pathway is further highlighted by the cell-specific and stimulus-specific nature of PGH2 metabolism, leading to a diverse range of biological effects. nih.gov

Lipoxygenase (LOX) Pathway Interrogations

The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, leading to the formation of leukotrienes and lipoxins. nih.govdergipark.org.tr This pathway is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.govdergipark.org.tr This intermediate is then further metabolized to form leukotriene A4 (LTA4), a precursor for other leukotrienes such as LTB4, LTC4, LTD4, and LTE4. nih.govdergipark.org.tr

Leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes. creative-proteomics.com For instance, cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors and play a significant role in asthma. dergipark.org.trresearchgate.net Studies have shown that these leukotrienes can also induce vascular leakage and are implicated in atherosclerosis. dergipark.org.trresearchgate.net The interplay between the LOX and COX pathways is an area of active research, with evidence suggesting that products of one pathway can influence the other. researchgate.net For example, leukotriene D4 has been shown to induce the expression of COX-2 and the synthesis of PGE2 in colon cancer cells. researchgate.netnih.gov

Cytochrome P450 (CYP) Pathway Assessments

The cytochrome P450 (CYP) enzyme superfamily represents a third major pathway for the metabolism of arachidonic acid, producing epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). jpionline.orgfrontiersin.orgnih.gov These eicosanoids are involved in a wide range of biological activities, including the regulation of vascular tone and inflammation. jpionline.orgnih.gov

CYP enzymes, particularly those from the CYP2 and CYP4 families, are responsible for the metabolism of arachidonic acid into these signaling molecules. jpionline.org For instance, CYP2C8 and CYP2J2 have been identified as prominent epoxygenases in human liver and extrahepatic tissues, respectively. diva-portal.org The CYP4 family is the primary source of 20-HETE, a vasoconstrictor implicated in the pathophysiology of breast cancer. frontiersin.org

Research has shown that the expression of certain CYP enzymes is altered in cancerous tissues, leading to changes in the levels of EETs and HETEs. frontiersin.org For example, elevated levels of EETs in tumors have been linked to increased expression of CYP2C and CYP2J2, as well as reduced levels of soluble epoxide hydrolase (sEH), the enzyme that degrades EETs. frontiersin.org The use of deuterated standards in these studies is crucial for the accurate quantification of these lipid mediators and for understanding the role of the CYP pathway in disease.

Metabolic Fate and Enzyme Activity Research Utilizing this compound

The use of deuterated prostaglandins extends to the investigation of their metabolic fate within cellular systems and the characterization of enzymes involved in their synthesis and degradation. This research is fundamental to understanding the regulation of prostaglandin signaling and for the development of therapeutic interventions.

Studies of Prostaglandin Metabolism in Cellular Systems

Prostaglandins are typically short-lived molecules that are rapidly metabolized in vivo. Understanding their metabolic pathways is crucial for comprehending their biological functions. For instance, studies on the metabolism of PGE2 have identified the key catabolizing enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is often downregulated in colorectal cancer. bio-rad.comresearchgate.net

The interaction between different eicosanoid pathways is also a key area of investigation. Research has demonstrated that leukotriene D4 (LTD4) can stimulate the release of arachidonic acid and the synthesis of PGE2 in intestinal epithelial cells. nih.gov This cross-talk between the LOX and COX pathways can amplify inflammatory responses and contribute to tumor progression. nih.gov The use of deuterated standards in such studies allows for precise tracing of the metabolic fate of specific prostaglandins and their precursors.

Furthermore, the cellular environment and the expression of specific receptors dictate the biological effects of prostaglandins. acs.org PGE2, for example, exerts its diverse effects by binding to four different E-prostanoid (EP) receptors (EP1-4), which are coupled to different intracellular signaling pathways. poliklinika-harni.hrthno.orgnih.govnih.gov The study of these receptor-mediated signaling events is essential for a complete understanding of prostaglandin action.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are critical for the discovery and characterization of drugs that target the prostaglandin biosynthetic pathways. NSAIDs, for example, exert their anti-inflammatory effects by inhibiting COX enzymes. wikipedia.orgfrontiersin.org Kinetic studies of these enzymes provide valuable information about their mechanism of action and their interactions with inhibitors. mdpi.com

The characterization of enzymes involved in prostaglandin metabolism is also an important area of research. For example, the purification and characterization of 15-PGDH have provided insights into its catalytic properties and its role in the inactivation of prostaglandins. researchgate.net Similarly, studies on the kinetics of leukotriene D4-induced inhibition of amino acid transport in intestinal epithelial cells have revealed the underlying mechanisms of this process. nih.gov

The development of specific inhibitors for enzymes in the prostaglandin pathways holds therapeutic promise. For instance, inhibitors of soluble epoxide hydrolase (sEH) can increase the levels of anti-inflammatory EETs, offering a potential strategy for treating neuroinflammatory disorders. nih.gov Likewise, antagonists for specific prostaglandin receptors, such as the EP4 receptor, are being investigated for their potential in cancer immunotherapy. nih.gov

Deuterated Prostaglandins in Lipidomics Profiling and Discovery

Deuterated prostaglandins, including Prostaglandin E2-d4 (PGE2-d4), are indispensable tools in the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems. Their use significantly enhances the accuracy and reliability of profiling and discovering novel lipid species. researchgate.netacs.org

Stable isotope-labeled internal standards, such as deuterated prostaglandins, are crucial for precise quantification in mass spectrometry-based lipidomics. lipidmaps.org They share similar chemical and physical properties with their non-deuterated (endogenous) counterparts, which means they behave similarly during sample extraction, storage, and analysis. This allows them to account for any loss of the target analyte during these processes, ensuring accurate measurement. lipidmaps.org

The use of deuterated standards is a cornerstone of the stable isotope dilution technique, a powerful method for both relative and absolute quantification of eicosanoids and other lipids. lipidmaps.orgnih.gov In this method, a known amount of the deuterated standard is added to the sample. By comparing the mass spectrometry signal of the endogenous lipid to that of the deuterated standard, researchers can precisely calculate the concentration of the endogenous lipid in the original sample. nih.gov

Identification of Novel Eicosanoids and Oxylipins

The study of eicosanoids and other oxylipins, which are signaling lipids derived from polyunsaturated fatty acids, is a rapidly expanding area of research. nih.govnih.gov Deuterated prostaglandins play a critical role in the discovery and characterization of these novel bioactive lipids. nih.govnih.gov

In untargeted lipidomics studies, which aim to measure all detectable lipids in a sample, deuterated standards help to normalize the data and improve the reliability of identifying previously unknown compounds. mdpi.com For instance, in studies of the nematode Caenorhabditis elegans, a model organism for lipid research, deuterated prostaglandin analogs like PGF2α-d4 are used as internal standards to discover and quantify a wide array of prostaglandins, many of which are synthesized through pathways independent of cyclooxygenase enzymes. nih.govnih.gov This has led to the identification of a large class of F-series prostaglandins in this organism. nih.govnih.gov

Furthermore, the fragmentation patterns of deuterated standards in tandem mass spectrometry (MS/MS) can be compared to those of potential new eicosanoids, aiding in their structural elucidation. researchgate.netnih.gov This comparative analysis helps to confirm the identity of novel lipids and understand their metabolic pathways.

Targeted versus Untargeted Lipidomics Approaches

Lipidomics research employs two main strategies: targeted and untargeted approaches. nih.govportlandpress.com Deuterated prostaglandins are valuable in both.

Targeted lipidomics focuses on the quantification of a predefined list of known lipid species. nih.govportlandpress.com This approach offers high selectivity, specificity, and precise absolute quantification. nih.gov Deuterated internal standards, such as PGE2-d4, are essential for this type of analysis. lipidmaps.orgmdpi.com They are used to create calibration curves and ensure the accurate measurement of specific eicosanoids and other lipids of interest. nih.gov Multiple reaction monitoring (MRM) is a common technique used in targeted lipidomics, where the mass spectrometer is set to detect specific precursor and product ions of the analytes and their deuterated standards. nih.govnih.gov

Untargeted lipidomics , on the other hand, aims to provide a comprehensive, unbiased profile of all lipids present in a sample. nih.govnih.gov This approach is ideal for discovery-oriented research, such as identifying new biomarkers or metabolic pathways. nih.gov While untargeted analysis is powerful for discovery, it can be less sensitive and quantitative than targeted methods. portlandpress.comnih.gov Even in untargeted approaches, the inclusion of a panel of deuterated standards, including prostaglandins, is beneficial for quality control and to aid in the tentative identification of detected features. caymanchem.com

Table 1: Comparison of Targeted and Untargeted Lipidomics Approaches

Feature Targeted Lipidomics Untargeted Lipidomics
Goal Quantify specific, known lipids. nih.govportlandpress.com Identify and profile all detectable lipids. nih.govnih.gov
Selectivity High Low to moderate
Sensitivity High Lower than targeted approaches. portlandpress.com
Quantification Absolute and precise. nih.gov Semi-quantitative. nih.gov
Discovery Potential Low, limited to predefined lipids. nih.gov High, for novel biomarker discovery. nih.gov
Use of Deuterated Standards Essential for accurate quantification. lipidmaps.org Used for quality control and tentative identification. caymanchem.com

Application in Model Organism Research (e.g., C. elegans or cell lines)

Deuterated prostaglandins are crucial for studying the roles of these signaling molecules in various model systems, from the nematode C. elegans to cultured mammalian cell lines. nih.govnih.govmdpi.com

Quantification of Prostaglandins in Complex Biological Matrices

Biological samples, such as tissue homogenates or cell culture media, are complex mixtures containing a vast array of molecules. nih.govnih.govmdpi.com Accurately quantifying low-abundance signaling molecules like prostaglandins in these matrices presents a significant analytical challenge. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids. mdpi.comnih.gov The use of deuterated internal standards, such as Prostaglandin E2-d4, is integral to this methodology. mdpi.commdpi.com These standards are added to the sample at the beginning of the extraction process and co-elute with their endogenous counterparts during chromatography. nih.gov By monitoring the specific mass transitions of both the endogenous prostaglandin and its deuterated analog, researchers can achieve reliable quantification even in the presence of interfering substances. nih.govnih.gov

For example, in studies using the RAW264.7 macrophage cell line, deuterated standards including PGE2-d4 have been used to quantify changes in eicosanoid profiles in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com Similarly, in C. elegans, PGF2α-d4 is recommended as an internal standard for the quantitative analysis of prostaglandins extracted from worm tissues. nih.govnih.gov

Table 2: Examples of Deuterated Prostaglandins Used in Model Organism Research

Deuterated Standard Model System Application
PGE2-d4 RAW264.7 macrophage cell line Quantification of eicosanoids after LPS stimulation. mdpi.com
PGF2α-d4 Caenorhabditis elegans Quantitative analysis of prostaglandins in worm extracts. nih.govnih.gov
d4-PGE2 and d4-PGD2 Cell culture supernatants Accurate measurement of PGD2 and PGE2 production. nih.gov

Investigating Cellular Signaling Pathways

Prostaglandins exert their biological effects by binding to specific G protein-coupled receptors on the cell surface, initiating intracellular signaling cascades. thno.orgnih.gov Prostaglandin E2, for example, signals through four receptor subtypes: EP1, EP2, EP3, and EP4. thno.orgnih.gov These receptors can couple to different G proteins and activate various downstream pathways, such as those involving cyclic AMP (cAMP) or the PI3K-Akt pathway. frontiersin.orgoncotarget.com

Deuterated prostaglandins are instrumental in studies aimed at dissecting these signaling pathways. While not directly used to trace the signaling itself, they are essential for accurately measuring the changes in prostaglandin levels that trigger these pathways. For instance, in studies investigating the role of PGE2 in cancer, deuterated standards are used to quantify PGE2 production by tumor cells and immune cells in the tumor microenvironment. nih.gov This allows researchers to correlate PGE2 levels with the activation of specific signaling pathways, such as the EP4 receptor-mediated PI3K and ERK signaling pathways that promote colon cancer cell proliferation. oncotarget.com

Furthermore, by using deuterated precursors of prostaglandins, such as deuterated arachidonic acid, researchers can trace the metabolic flux through different enzymatic pathways and investigate how this is altered in disease states or in response to therapeutic interventions. acs.org These studies provide valuable insights into the complex interplay of lipid signaling networks in health and disease.

Quality Assurance and Method Validation for Prostaglandin E0 D4 Analytical Use

Standard Reference Material Certification and Purity Standards

Prostaglandin (B15479496) E0-d4, also known as PGE0-d4, is a deuterated form of Prostaglandin E0. It is intended for use as an internal standard for the quantification of Prostaglandin E1 (PGE1) by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS). glpbio.cncaymanchem.com The formal name for Prostaglandin E0-d4 is 9-oxo-11α,15S-dihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid. caymanchem.com

Certified Reference Materials (CRMs) for this compound are essential for establishing traceability and ensuring the accuracy of measurements. These standards are typically prepared gravimetrically to a precise concentration and are often supplied in deactivated glass ampules sealed under argon to maintain stability and product integrity. caymanchem.com Suppliers of these standards provide a batch-specific certificate of analysis that guarantees identity, purity, stability, and concentration specifications. caymanchem.com For instance, some commercial preparations of Prostaglandin E2-d4, a closely related compound, guarantee a purity of ≥95% and ≥99% deuterated forms (d1-d4). caymanchem.comcaymanchem.com

The stability of these reference materials is monitored over their shelf life, and proper storage, typically at -20°C, is crucial to maintain their quality. caymanchem.comcaymanchem.com The use of well-characterized reference materials with known purity is vital for accurate identification and to compensate for any potential losses during sample extraction and analysis. service.gov.uk

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Formal Name 9-oxo-11α,15S-dihydroxy-prost-13E-en-1-oic-3,3,4,4-d4 acid caymanchem.com
CAS Number 211105-33-8 caymanchem.com
Synonyms Alprostadil-d4, PGE1-d4 caymanchem.com
Molecular Formula C20H30D4O5 caymanchem.com
Formula Weight 358.5 caymanchem.com
Purity ≥99% deuterated forms (d1-d4) caymanchem.com
Formulation A solution in methyl acetate (B1210297) caymanchem.com

This table contains interactive data.

Method Validation Parameters

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of experiments to evaluate the method's performance characteristics.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. uib.no

For prostaglandins (B1171923) and related compounds, LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, with an S/N of 3 typically defining the LOD and an S/N of 10 defining the LOQ. nih.govtandfonline.com In various studies involving deuterated prostaglandin standards, LODs and LOQs have been reported in the picogram (pg) to nanogram (ng) per milliliter (mL) range. For example, a method for PGE2 and PGD2 reported a limit of detection of 20 pg/mL. nih.gov Another study reported an LOQ for PGE2 of 0.05 ng/mL. semanticscholar.org Validated methods for a range of eicosanoids have shown LOQs from 0.048 to 0.44 ng/mL. nih.gov

Table 2: Reported LOD and LOQ for Prostaglandin Analogs

AnalyteLODLOQMatrixReference
PGE2-0.05 ng/mLPlasma semanticscholar.org
PGD2/PGE220 pg/mL-Cell Culture Supernatants nih.gov
Eicosanoids-0.048 - 0.44 ng/mLSerum nih.gov
Prostanoids-2-100 pgVarious nih.gov

This table contains interactive data.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the interval over which the method is linear. nih.gov

For methods using this compound as an internal standard, linearity is typically assessed by constructing a calibration curve. This involves plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed, and the correlation coefficient (r²) is calculated. An r² value greater than 0.99 is generally considered to indicate good linearity. nih.govnih.gov

Studies have demonstrated linearity for prostaglandin analysis over wide concentration ranges. For instance, one method for PGE2 and PGD2 was linear from 0.10 to 500 ng/mL. nih.gov Another study reported a linear range for PGE2 from 1 pg to 100 ng. nih.gov

Table 3: Linearity and Dynamic Range Examples for Prostaglandin Analysis

AnalyteLinear RangeCorrelation Coefficient (r²)Reference
PGE20.05 - 500 ng/mL- semanticscholar.org
PGE2/PGD20.10 - 500 ng/mL>0.999 nih.gov
PGE21 pg - 100 ng1.0000 nih.gov
Prostanoids0.104 - 33.3 ng/mL- nih.gov

This table contains interactive data.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value. researchgate.net

Intra-day precision is determined by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing samples on different days. nih.gov For bioanalytical methods, an acceptance criterion for precision is often an RSD of less than 15%, and for accuracy, the mean value should be within 85% to 115% of the nominal value. nih.govresearchgate.net

In studies validating methods for prostaglandins using deuterated internal standards, intra- and inter-day precision values are typically well within these limits. For example, one study reported intra-day and inter-day coefficients of variation of less than 5%. nih.gov Another study found that the intra- and inter-day precision for 11 prostanoids was less than 15%. nih.gov

Table 4: Precision and Accuracy Data for Prostaglandin Analysis

AnalytePrecision (CV%)Accuracy (%)Reference
PGE2/PGD2< 5% (Intra- & Inter-day)- nih.gov
Prostanoids< 15% (Intra- & Inter-day)- nih.gov
Eicosanoids< 15% (Intra-day)- uzh.ch
PGD28.8% - 10.2% (Inter-assay)95.7% - 103.3% (Inter-assay) oup.com

This table contains interactive data.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the extent to which the method can determine particular analytes in complex mixtures without interference from other components. nih.gov

In LC-MS/MS analysis, specificity and selectivity are achieved through a combination of chromatographic separation and mass spectrometric detection. Chromatographic methods are developed to separate the analyte of interest from other related compounds and potential interferences in the matrix. nih.gov For example, since PGE2 and its isomer PGD2 have similar fragmentation patterns, complete chromatographic separation is crucial for accurate quantification. nih.gov

The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry further enhances selectivity. In this technique, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. nih.gov The use of a stable isotope-labeled internal standard like this compound helps to correct for any matrix effects and ensures accurate quantification. nih.gov

Stability studies are conducted to evaluate the integrity of the analyte and the internal standard in the biological matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. nih.govfrontiersin.org

Prostaglandins can be unstable in biological samples. For example, one study found that PGD2 was less stable than PGE2, and sample preparation time for PGD2 should be less than 8 hours. nih.govdiva-portal.org Another study showed that while most eicosanoids were stable in serum for 8 hours at room temperature, PGD2 and PGE2 showed significant loss after three freeze-thaw cycles. nih.gov The stability of surrogate analytes like PGE2-d4 in matrix has been shown to be above 81.5% after 4 hours at room temperature. semanticscholar.org Therefore, it is crucial to establish the stability of both the analyte and the deuterated internal standard during method validation to ensure reliable results.

Future Directions and Emerging Applications of Prostaglandin E0 D4 Research

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

The integration of data from various "omics" fields, such as proteomics and metabolomics, offers a more comprehensive understanding of the biological systems where prostaglandins (B1171923) play a role. Prostaglandin (B15479496) E0-d4 is instrumental in these integrated approaches by enabling precise quantification of Prostaglandin E2 (PGE2), a key inflammatory mediator. nih.govrsc.orgmdpi.com

Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, heavily rely on accurate quantification to identify biomarkers and understand metabolic pathways. nih.govrsc.org For instance, in studies of colorectal cancer, deuterated internal standards like PGE2-d4 are used to normalize data and accurately quantify changes in the arachidonic acid metabolome, revealing significant increases in PGE2 biosynthesis. rsc.org Similarly, in research on rheumatoid arthritis and septic cardiomyopathy, multi-omics approaches that include metabolomics have successfully identified alterations in lipid metabolic pathways and the therapeutic potential of targeting prostaglandin synthesis. nih.govmdpi.com This level of precision is crucial for linking metabolic changes to proteomic data, which provides insights into protein expression and function. By correlating quantified prostaglandin levels with protein expression profiles, researchers can elucidate the regulatory networks that govern inflammatory and other physiological processes.

Advancements in Mass Spectrometry Technologies for Deuterated Compound Analysis

The analysis of deuterated compounds like Prostaglandin E0-d4 has been significantly enhanced by advancements in mass spectrometry (MS). creative-proteomics.com Techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and tandem mass spectrometry (MS/MS) are foundational for prostaglandin analysis due to their high sensitivity and specificity. creative-proteomics.commetwarebio.commetwarebio.com

Recent developments have focused on overcoming challenges such as low ionization efficiency and the presence of isomers. One innovative approach involves the cationization of prostaglandins with silver ions, which has been shown to increase sensitivity by up to 30-fold compared to conventional methods that analyze deprotonated ions. acs.orgnih.gov Furthermore, high-resolution mass spectrometry and techniques like differential mobility separation (DMS) are being employed to distinguish between structurally similar prostaglandin isomers, which is often not possible with tandem mass spectrometry alone. sciex.com These advancements allow for more accurate and reliable quantification, even at very low concentrations, which is critical for studying the subtle but significant roles of prostaglandins in biological systems. creative-proteomics.com

Development of Novel Derivatization and Sample Enrichment Strategies

To enhance the detection and quantification of prostaglandins, which are often present in low concentrations in biological samples, novel derivatization and sample enrichment strategies are continuously being developed. diva-portal.orgresearchgate.net Derivatization, the process of chemically modifying a compound to improve its analytical properties, is a key step in many GC-MS-based analyses of prostaglandins. nih.govtcichemicals.com For example, a one-step derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide-piperidine produces stable trimethylsilyl (B98337) derivatives of various prostaglandins, improving their chromatographic properties. nih.gov Another novel reagent, 4-diazomethylpyridine, has been designed for labeling prostaglandins, enabling their determination by LC-MS/MS with high ionization efficiency. researchgate.net

Sample enrichment is another critical area of development. Molecularly imprinted polymers (MIPs) are being explored for the selective extraction of lipid mediators, including prostaglandins, from complex biological matrices like plasma and tissue. diva-portal.org These polymers can be designed to effectively enrich prostaglandins and structurally related molecules, leading to higher recovery rates and reduced non-specific interactions. diva-portal.org Such strategies, combined with optimized extraction procedures, are essential for obtaining the high-quality samples needed for accurate analysis by advanced mass spectrometry techniques. diva-portal.orgund.edu

Expansion of this compound Use in Complex in vitro Systems and Advanced Experimental Models

The use of this compound as an internal standard is expanding into more complex in vitro systems and advanced experimental models, such as 3D cell cultures and organoids. nih.gov These models more accurately mimic the in vivo environment and are invaluable for studying disease mechanisms and testing therapeutic interventions. sinobiological.comnih.gov

For instance, patient-derived organoids (PDOs) are being used as preclinical models in cancer research to study tumor heterogeneity and response to treatment. sinobiological.com In these systems, accurate quantification of prostaglandins is crucial for understanding their role in the tumor microenvironment. frontiersin.org Similarly, 3D organoid models of human orbital fibroblasts have been used to investigate the effects of prostaglandin analogs, demonstrating the potential of these models for studying disease etiology. nih.gov The application of this compound in these advanced models allows for precise measurement of prostaglandin production and signaling, providing deeper insights into their function in complex biological processes like inflammation, angiogenesis, and tissue regeneration. ahajournals.orgnih.govnih.gov

Computational and Bioinformatics Approaches for Prostaglandin Data Interpretation

The large and complex datasets generated from prostaglandin research, particularly from multi-omics studies, necessitate the use of sophisticated computational and bioinformatics tools for data interpretation. creative-proteomics.comunl.edu These approaches are essential for identifying meaningful patterns, predicting biological functions, and generating new hypotheses.

Bioinformatics tools like Ingenuity Pathway Analysis, DAVID, and Panther are used to analyze transcriptomic data to identify differentially expressed genes and their associated physiological functions in response to prostaglandins. unl.edudata.gov In the context of drug discovery, computational modeling and molecular dynamics simulations are employed to identify potential inhibitors of prostaglandin synthases. researchgate.netbiorxiv.org For instance, molecular docking simulations against prostaglandin synthase proteins can predict the binding affinity and modes of potential drug candidates. biomedres.us These computational methods, by integrating experimental data with existing biological knowledge, provide a powerful framework for understanding the complex roles of prostaglandins and for identifying novel therapeutic targets. nih.gov

Q & A

Q. What guidelines ensure rigorous reporting of this compound studies in peer-reviewed journals?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies and STROBE for observational research. For LC-MS/MS data, comply with Metabolomics Standards Initiative (MSI) Level 1 reporting. Include raw data in supplementary materials or repositories like MetaboLights. mandates detailing statistical thresholds (e.g., p < 0.05 adjusted for multiple comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.